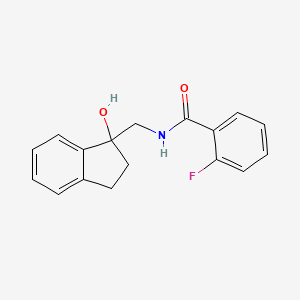

2-fluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "2-fluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide" is a fluorinated benzamide derivative. Benzamide derivatives are a significant class of compounds due to their diverse biological activities and applications in medicinal chemistry. They often serve as ligands for various receptors and have been studied for their potential use in imaging and treatment of diseases such as cancer and neurological disorders.

Synthesis Analysis

The synthesis of fluorinated benzamide derivatives can involve several steps, including acylation, Claisen rearrangement, and Fries rearrangement. For instance, the synthesis of related compounds has been achieved through direct acylation reactions , Claisen rearrangement of O-allyl ethers derived from o-vanillic acid , and microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions . These methods highlight the versatility and adaptability of synthetic approaches for creating fluorinated benzamide analogs.

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and vibrational spectroscopy. X-ray crystallography provides detailed information on the solid-state properties and intermolecular interactions , while NMR spectroscopy can reveal the conformations of the compounds and the dynamics of amide rotation . Vibrational spectroscopic studies, including FT-IR and FT-Raman, can be used to analyze the vibrational wavenumbers and assignments, offering insights into the molecular structure and bonding .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including proton transfer and intramolecular charge transfer. The presence of a fluorine atom can influence the reactivity and selectivity of these compounds. For example, the ESIPT process can induce fluorescence effects, as observed in related compounds . Additionally, the introduction of fluorine onto side chains can pose challenges but also enhance the potency of the compounds as ligands for receptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzamide derivatives are influenced by their molecular structure and substituents. The presence of fluorine can affect the lipophilicity, polarity, and hydrogen bonding capacity of the molecules. These properties are crucial for the interaction with biological targets and can be tailored for specific applications, such as imaging the sigma2 receptor status of solid tumors with PET . Theoretical studies, such as DFT calculations, can provide further understanding of the properties and behavior of these compounds .

Scientific Research Applications

Amyloid Imaging in Alzheimer's Disease

2-Fluoro-N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)benzamide and its derivatives have applications in amyloid imaging for Alzheimer's disease. PET amyloid imaging, using radioligands developed from such compounds, has shown significant promise in understanding the pathophysiological mechanisms of amyloid deposits in the brain. This technique enables early detection of Alzheimer's disease and is crucial in evaluating new antiamyloid therapies. Studies have observed a robust difference in PIB retention between mild Alzheimer's patients and controls, suggesting the potential of these compounds in diagnostics and monitoring of disease progression (Nordberg, 2007).

Practical Synthesis for Pharmaceutical Applications

The compound 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials, demonstrates the importance of fluoro-containing compounds in pharmaceutical synthesis. The development of a practical pilot-scale method for its preparation highlights the significant role of fluoro-containing intermediates in the synthesis of complex pharmaceuticals. This approach underlines the broader implications of fluoro-containing compounds like this compound in drug development and manufacturing (Qiu et al., 2009).

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, making them potential targets for this compound.

Mode of Action

Indole derivatives are known to interact with their targets through various mechanisms, including electrophilic substitution due to excessive π-electrons delocalization .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a variety of biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives, it can be inferred that this compound may have diverse molecular and cellular effects .

Future Directions

properties

IUPAC Name |

2-fluoro-N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO2/c18-15-8-4-2-6-13(15)16(20)19-11-17(21)10-9-12-5-1-3-7-14(12)17/h1-8,21H,9-11H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDANIISDUFJJGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C21)(CNC(=O)C3=CC=CC=C3F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[(3,4-Dimethylphenyl)methyl]carbamoyl}methyl 2,4-dichlorobenzoate](/img/structure/B2529927.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chloro-4-methylphenyl)oxalamide](/img/structure/B2529928.png)

![1-(2-chlorobenzyl)-5-(4-ethylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2529929.png)

![Propan-2-yl 4,4,4-trifluoro-2-[4-[(4-fluorophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]-3-oxobutanoate](/img/structure/B2529932.png)

![8-(2-Methylphenyl)-13-(2-methylpropyl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2529935.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-9-(3,5-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)quinoxaline-2-carboxamide](/img/structure/B2529939.png)

![(alphaS)-alpha-[1-(4-Fluorophenethyl)-4-piperidinyl]-2,3-dimethoxybenzyl alcohol](/img/structure/B2529940.png)

![3-(3,4-dimethylphenyl)-5-(3-fluorobenzyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2529942.png)

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide](/img/structure/B2529945.png)

![4-chloro-3-[(3-methylphenyl)sulfamoyl]benzoic Acid](/img/structure/B2529950.png)